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Compound of Interest

Compound Name:
Adenosine-2-carboxy methyl

amide

Cat. No.: B12398554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
Adenosine and its derivatives are pivotal in numerous physiological processes, acting as key

signaling molecules through their interaction with adenosine receptors (A1, A2A, A2B, and A3).

The targeted modification of the adenosine scaffold has yielded a plethora of compounds with

significant therapeutic potential, ranging from anti-inflammatory and anti-cancer agents to

cardiovascular drugs. This technical guide focuses on a specific synthetic derivative,

Adenosine-2-carboxymethylamide, providing a comprehensive overview of its chemical

structure, synthesis, and known biological activities. The information herein is intended to serve

as a foundational resource for researchers and professionals engaged in the exploration and

development of novel purine-based therapeutics.

Core Chemical Structure and Nomenclature
Adenosine-2-carboxymethylamide is a purine nucleoside analog characterized by the covalent

attachment of a carboxymethylamide group at the 2-position of the adenine base. The core

structure consists of an adenine moiety linked via a β-N9-glycosidic bond to a ribose sugar.
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IUPAC Name: 2-(2-amino-2-oxoethyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-

(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine

Chemical Formula: C12H16N6O5

Molecular Weight: 340.30 g/mol

Structural Features
The introduction of the carboxymethylamide group at the C2 position of the purine ring

significantly alters the electronic and steric properties of the molecule compared to endogenous

adenosine. This modification can influence receptor binding affinity and selectivity, as well as

the metabolic stability of the compound.

Feature Description

Core Scaffold Adenosine (Adenine + Ribose)

Modification Carboxymethylamide group at C2

Key Functional Groups Amine, Amide, Hydroxyls

Synthesis and Experimental Protocols
The synthesis of Adenosine-2-carboxymethylamide typically involves a multi-step process

starting from a protected adenosine derivative. A key intermediate is 2-iodoadenosine, which

allows for the introduction of the carboxymethylamide moiety via a palladium-catalyzed cross-

coupling reaction.

General Synthesis Workflow
The logical flow for the synthesis of Adenosine-2-carboxymethylamide is outlined below. This

process begins with the protection of the hydroxyl groups on the ribose sugar, followed by

iodination at the 2-position of the adenine ring. Subsequent coupling with 2-aminoacetamide

and final deprotection yields the target compound.
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Caption: General synthetic workflow for Adenosine-2-carboxymethylamide.
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Detailed Experimental Protocol: Synthesis of a 2-
Substituted Adenosine Analog
While a specific protocol for Adenosine-2-carboxymethylamide is not widely published, the

following is a representative procedure for the synthesis of 2-alkynyladenosine derivatives,

which utilizes similar chemical principles. This protocol can be adapted for the synthesis of

Adenosine-2-carboxymethylamide by substituting the terminal alkyne with 2-aminoacetamide.

Materials:

Protected 2-iodoadenosine

2-Aminoacetamide

Palladium catalyst (e.g., Pd(PPh3)4)

Copper(I) iodide (CuI)

Triethylamine (TEA)

Anhydrous N,N-Dimethylformamide (DMF)

Tetrabutylammonium fluoride (TBAF)

Silica gel for column chromatography

Procedure:

Coupling Reaction: To a solution of protected 2-iodoadenosine (1 equivalent) in anhydrous

DMF, add 2-aminoacetamide (1.2 equivalents), Pd(PPh3)4 (0.1 equivalents), CuI (0.2

equivalents), and TEA (3 equivalents).

The reaction mixture is stirred under an inert atmosphere (e.g., Argon) at room temperature

for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is diluted with ethyl acetate and washed with

saturated aqueous NaHCO3 and brine.
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The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced

pressure.

The crude product is purified by silica gel column chromatography to yield the protected

Adenosine-2-carboxymethylamide.

Deprotection: The protected compound is dissolved in tetrahydrofuran (THF), and TBAF (1.1

equivalents per silyl group) is added.

The mixture is stirred at room temperature for 2-4 hours.

The solvent is removed under reduced pressure, and the residue is purified by silica gel

column chromatography to afford the final product, Adenosine-2-carboxymethylamide.

Biological Activity and Signaling Pathways
As a purine nucleoside analog, Adenosine-2-carboxymethylamide is anticipated to interact with

adenosine receptors. The substitution at the 2-position is a common strategy to modulate the

affinity and selectivity for the different receptor subtypes.

Anticipated Receptor Interactions
Based on structure-activity relationship studies of other 2-substituted adenosine derivatives, it

is hypothesized that Adenosine-2-carboxymethylamide may exhibit agonist or antagonist

activity at one or more of the adenosine receptor subtypes. The nature and potency of this

interaction would need to be determined through radioligand binding assays and functional

assays measuring downstream signaling events, such as changes in intracellular cyclic AMP

(cAMP) levels.

Potential Signaling Pathways
Should Adenosine-2-carboxymethylamide act as an agonist at adenosine receptors, it would

trigger intracellular signaling cascades. The specific pathway activated would depend on the

receptor subtype engaged.

A1 and A3 Receptor Activation: These receptors are typically coupled to inhibitory G proteins

(Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
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They can also activate other pathways, including phospholipase C (PLC) and mitogen-

activated protein kinase (MAPK) pathways.

A2A and A2B Receptor Activation: These receptors are coupled to stimulatory G proteins

(Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP. This, in

turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets.

The following diagram illustrates the canonical G-protein coupled signaling pathway for

adenosine receptors.
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Caption: Adenosine receptor signaling pathway.

Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically for Adenosine-2-

carboxymethylamide. The following table is a template that can be used to summarize key
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quantitative metrics once they are experimentally determined.

Parameter A₁ Receptor A₂A Receptor A₂B Receptor A₃ Receptor

Binding Affinity

(Ki, nM)
TBD TBD TBD TBD

Functional

Potency (EC50,

nM)

TBD TBD TBD TBD

Functional

Efficacy (% of

Adenosine)

TBD TBD TBD TBD

TBD: To Be Determined

Conclusion and Future Directions
Adenosine-2-carboxymethylamide represents a structurally distinct analog of adenosine with

the potential for novel pharmacological properties. The synthetic route outlined provides a basis

for its preparation, enabling further investigation into its biological activity. Future research

should focus on a comprehensive pharmacological characterization, including:

Determination of binding affinities and functional activities at all four adenosine receptor

subtypes.

In vitro and in vivo studies to assess its therapeutic potential in relevant disease models.

Pharmacokinetic and metabolic profiling to understand its drug-like properties.

The elucidation of the structure-activity relationships of this and related compounds will be

invaluable for the rational design of next-generation purine-based therapeutics with enhanced

potency and selectivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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